5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)nicotinamide
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Overview
Description
5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)nicotinamide is a compound with the molecular formula C12H12BrN3O2 and a molecular weight of 310.15 g/mol . This compound features a bromine atom, a nicotinamide moiety, and a methylisoxazole group, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)nicotinamide typically involves the following steps:
Formation of the isoxazole ring: The isoxazole ring can be synthesized using a (3 + 2) cycloaddition reaction, often employing Cu (I) or Ru (II) as catalysts.
Nicotinamide coupling: The final step involves coupling the brominated isoxazole with nicotinamide using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition and bromination steps to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylisoxazole moiety.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the methylisoxazole group.
Reduction: Reduced forms of the compound with the bromine atom replaced by hydrogen.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The bromine atom and the nicotinamide moiety play crucial roles in binding to biological receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(2-ethylphenyl)nicotinamide
- 5-Bromo-N-(2-ethoxyphenyl)nicotinamide
- 5-Bromo-N-(3-pyridinyl)nicotinamide
- N-(5-tert-butyl-isoxazol-3-yl)-nicotinamide
Uniqueness
5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)nicotinamide stands out due to its unique combination of a bromine atom, a nicotinamide moiety, and a methylisoxazole group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H12BrN3O2 |
---|---|
Molecular Weight |
310.15 g/mol |
IUPAC Name |
5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H12BrN3O2/c1-8-3-11(15-18-8)7-16(2)12(17)9-4-10(13)6-14-5-9/h3-6H,7H2,1-2H3 |
InChI Key |
XWBVDIKECOZUEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CN(C)C(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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